molecular formula C12H11BrN2O3 B1512842 Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate CAS No. 925007-20-1

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate

Cat. No.: B1512842
CAS No.: 925007-20-1
M. Wt: 311.13 g/mol
InChI Key: LVVCDJIULDZABU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H11BrN2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like iron and hydrochloric acid or tin and hydrochloric acid.

  • Substitution: Using nucleophiles such as sodium iodide or potassium fluoride.

Major Products Formed:

  • Oxidation: Formation of Ethyl 5-nitro-4-(4-bromophenyl)isoxazole-3-carboxylate.

  • Reduction: Formation of this compound (amine).

  • Substitution: Formation of Ethyl 5-amino-4-(4-iodophenyl)isoxazole-3-carboxylate (iodo-substituted).

Scientific Research Applications

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is similar to other isoxazole derivatives, such as Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate and Ethyl 5-amino-4-(4-chlorophenyl)isoxazole-3-carboxylate. its unique bromine atom imparts distinct chemical and biological properties, making it valuable for specific applications.

Comparison with Similar Compounds

  • Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate

  • Ethyl 5-amino-4-(4-chlorophenyl)isoxazole-3-carboxylate

  • Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate

Biological Activity

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the bromophenyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
  • Bromination : The introduction of the bromine atom on the phenyl ring can be achieved through electrophilic aromatic substitution methods.
  • Esterification : The carboxylic acid moiety is converted into its ethyl ester form using ethanol and acid catalysts.

This compound has been shown to interact with various biological targets, including enzymes and receptors. Its mechanism often involves modulation of enzyme activity or receptor signaling pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its efficacy:

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Candida albicans32

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various in vitro assays. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A research study evaluated the antibacterial activity of several isoxazole derivatives, including this compound. The findings indicated that it exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Evaluation in Cancer Models : In another study, this compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it effectively triggered apoptotic pathways, evidenced by increased cleavage of PARP and caspase-3, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVCDJIULDZABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746408
Record name Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925007-20-1
Record name Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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